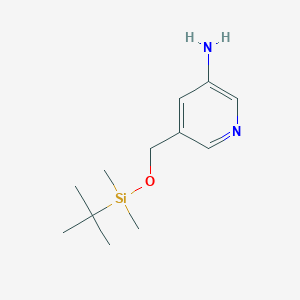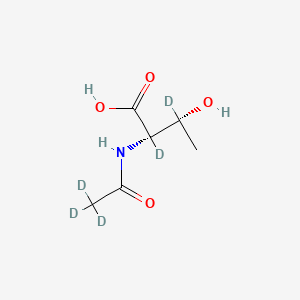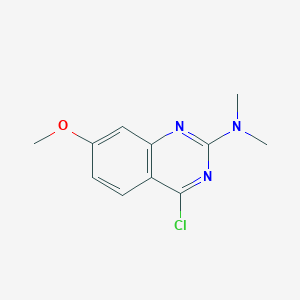
5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6S)-3,4,5-triacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHPA-004, also known as aminoalkyl-H-phosphinic acid, is a compound that has garnered significant interest in the scientific community. This compound is part of the broader family of aminoalkylphosphorus acids, which are analogues of common amino acids. These compounds are studied for their potential biological activity and as intermediates in the synthesis of other valuable compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminoalkyl-H-phosphinic acids is primarily achieved through the phospha-Mannich reaction. This involves the reaction of a phosphorus-hydrogen precursor (such as hypophosphorous acid), an aldehyde, and an amine. The reaction conditions can vary, but a common method involves using secondary amines and formaldehyde in wet acetic acid, leading to nearly quantitative yields with minimal by-products .
Industrial Production Methods
Industrial production methods for aminoalkyl-H-phosphinic acids are not extensively documented. the principles of the phospha-Mannich reaction can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aminoalkyl-H-phosphinic acids undergo various chemical reactions, including:
Oxidation: The P-H bond in aminoalkyl-H-phosphinic acids can be oxidized to form phosphonic acids.
Addition to Double Bonds: The P-H bond can also participate in addition reactions with double bonds.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and alkenes for addition reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted aminoalkylphosphinic acids, and various derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Aminoalkyl-H-phosphinic acids have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of other phosphorus-containing compounds.
Biology: These compounds are studied for their potential biological activity, including as analogues of amino acids.
Medicine: Research is ongoing into their potential therapeutic applications, particularly in the development of new drugs.
Industry: They are used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of aminoalkyl-H-phosphinic acids involves their interaction with biological molecules. The P-H bond can participate in various biochemical reactions, and the amino group can interact with enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation, but these compounds are believed to mimic the behavior of natural amino acids in biological systems .
Comparaison Avec Des Composés Similaires
Aminoalkyl-H-phosphinic acids can be compared to other aminoalkylphosphorus acids, such as aminoalkylphosphonic acids. While both types of compounds have similar structures, aminoalkyl-H-phosphinic acids have unique properties due to the presence of the P-H bond. This bond allows for different types of chemical reactions and interactions with biological molecules, making aminoalkyl-H-phosphinic acids distinct from their phosphonic acid counterparts .
List of Similar Compounds
- Aminoalkylphosphonic acids
- Bis(aminoalkyl)-phosphinic acids
- Carboxylic phosphinic acids
Propriétés
Formule moléculaire |
C21H24O13 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)/t15-,16-,17-,18+,21+/m0/s1 |
Clé InChI |
GOAXJTBZSHGWQH-ARWBCWGVSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)


![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)

